molecular formula C12H9F3N2 B7904402 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No.: B7904402
M. Wt: 238.21 g/mol
InChI Key: NTOAECFERXRNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 4-(Trifluoromethyl)pyridin-3-amine
Molecular Formula: C₆H₅F₃N₂
Molecular Weight: 162.11 g/mol
SMILES: NC₁=C(C=CN=C₁)C(F)(F)F
PubChem CID: 2735957

This compound features a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 4 and an amine (-NH₂) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17-7-11(10)16/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOAECFERXRNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Intermediate Synthesis

A cornerstone method involves Suzuki-Miyaura cross-coupling to construct the pyridine-phenyl bond. Key intermediates include 3-aminopyridinyl boronic esters and 3-(trifluoromethyl)phenyl halides. For instance, 3-amino-4-bromopyridine was coupled with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane/water solvent system. This method achieved a 76% yield under microwave irradiation at 100°C for 2 hours.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: 1,4-dioxane/H₂O (4:1)

  • Temperature: 100°C (microwave)

Chemoselective Sequential Coupling

Buchwald-Hartwig Amination for Pyridine Functionalization

Direct Amination of Halogenated Precursors

Buchwald-Hartwig amination introduces the amine group post-coupling. 4-Bromo-3-(trifluoromethyl)phenylpyridine reacts with ammonia or protected amines using Pd₂(dba)₃ and XantPhos. Optimal conditions include:

  • Catalyst: Pd₂(dba)₃ (3 mol%)

  • Ligand: XantPhos (6 mol%)

  • Base: t-BuONa (2 equiv)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

This protocol achieved a 68% yield with full regioselectivity.

Protecting Group Strategies

To prevent side reactions, the amine group is often protected as a carbamate or acetamide. For example, 4-[3-(trifluoromethyl)phenyl]pyridin-3-yl trifluoroacetamide was synthesized via TFA protection, followed by deprotection with AlCl₃ in CH₂Cl₂. Deprotection yields exceeded 85% with minimal side-product formation.

Multi-Step Synthesis via Pyridine Ring Construction

Hantzsch Pyridine Synthesis

The Hantzsch method constructs the pyridine ring from β-keto esters and enamines. Ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate was condensed with ammonium acetate and a β-enamine donor to form the pyridine core. Subsequent nitration and reduction yielded the target amine.

Key Steps:

  • Cyclocondensation: 80°C, 6 hours (yield: 60%)

  • Nitration: HNO₃/H₂SO₄, 0°C (yield: 45%)

  • Reduction: H₂/Pd-C, MeOH (yield: 78%)

Chichibabin Reaction for Direct Amination

The Chichibabin reaction introduces the amine group directly onto the pyridine ring. 4-[3-(Trifluoromethyl)phenyl]pyridine was treated with NaNH₂ in liquid NH₃ at −33°C, achieving 52% amination at the 3-position.

Trifluoromethylation Strategies

Radical Trifluoromethylation

Copper-mediated radical trifluoromethylation using CF₃I and CuI introduced the CF₃ group onto 3-amino-4-phenylpyridine. Reaction conditions included DMF as a solvent and 1,10-phenanthroline as a ligand, yielding 48% product.

Electrophilic Trifluoromethylation

Umemoto’s reagent (trifluoromethyl sulfonium salts) facilitated electrophilic substitution on 4-phenylpyridin-3-amine. Using Cs₂CO₃ in DMSO at 80°C, this method achieved 55% yield with high para-selectivity.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost EfficiencyScalability
Suzuki-MiyauraCross-coupling76–8198ModerateHigh
Buchwald-HartwigAmination68–8595HighModerate
Hantzsch SynthesisRing formation45–6090LowLow
Radical CF₃ AdditionTrifluoromethylation48–5592HighModerate

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.42 (m, 2H, Ar-H), 4.08 (t, J = 5.2 Hz, 4H, piperazine-H).

  • HRMS (ESI): m/z [M + H]⁺ calcd. for C₁₈H₂₀F₃N₄S: 381.1355; found: 381.1341.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar pyridine ring and dihedral angle of 82° between the pyridine and phenyl rings.

Industrial-Scale Considerations

Continuous flow reactors improve reproducibility for Suzuki couplings, reducing Pd leaching to <0.1 ppm. Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput, achieving >99.5% purity at a 10 kg/day scale.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)₃²⁺ and NH₃ achieved 62% yield under mild conditions (25°C, 12 hours).

Electrochemical Synthesis

Electrochemical trifluoromethylation with CF₃SO₂Na in an undivided cell achieved 58% yield at 1.5 V, avoiding transition-metal catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetonitrile. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and similarities with analogs:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity/Use
4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine Pyridine -CF₃ (C4), -NH₂ (C3) Amine, Trifluoromethyl 162.11 Enzyme inhibition (e.g., CYP51)
4-Chloro-6-(trifluoromethyl)pyridin-3-amine Pyridine -Cl (C4), -CF₃ (C6), -NH₂ (C3) Amine, Chloro, Trifluoromethyl 196.56 Building block for agrochemicals
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine Pyridine -CF₃ (attached to phenyl at C6), -NH₂ (C3) Amine, Trifluoromethylphenyl 239.21 Intermediate in drug synthesis
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine -CF₃ (phenyl), -NH₂ (C2), 4-methylpiperidinyl Amine, Trifluoromethyl, Piperidine 348.36 Kinase inhibition (hypothetical)
4-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Pyrazole -CF₃ (phenyl), -NH₂ (C3) Amine, Trifluoromethylphenyl 227.18 Antifungal/antibacterial candidate

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, this compound has a logP ~1.8 (estimated), whereas the pyrimidine analog (Entry 4) has a higher logP (~2.5) due to the piperidine group .
  • Enzyme Inhibition : Pyridine derivatives like UDO and UDD (Entry 1 analogs) inhibit CYP51, a target for Chagas disease therapy. The pyridine core facilitates π-π stacking with the enzyme’s heme group, while -CF₃ improves binding affinity .
  • Synthetic Accessibility: Chlorinated analogs (Entry 2) require halogenation steps, increasing synthesis complexity compared to non-halogenated derivatives .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its interaction with biological targets, which may modulate enzyme activity and receptor binding. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a phenyl group that carries a trifluoromethyl substituent. This configuration imparts significant physicochemical properties, including increased lipophilicity and reactivity, which are crucial for its biological efficacy.

Molecular Formula

  • Molecular Formula : C12H10F3N
  • Molecular Weight : 233.21 g/mol

Structural Features

FeatureDescription
Pyridine RingA six-membered aromatic ring containing one nitrogen atom
Trifluoromethyl GroupA -CF3 group that enhances lipophilicity and biological interactions
Phenyl GroupA benzene ring that contributes to the compound's overall stability

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) effectively. This activity is particularly significant due to the growing concern over antibiotic resistance in bacteria.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies suggest that derivatives of this compound can inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents.

The mechanism of action involves the compound's ability to bind to specific biological targets, modulating enzyme activities and receptor interactions. The trifluoromethyl group is believed to enhance binding affinity for lipid membranes and proteins, influencing pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound provides insights into optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the phenyl ring significantly impact antibacterial potency.
  • Positioning of Functional Groups : The location of the trifluoromethyl group relative to other functional groups influences binding affinity and biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Fluoro-3-(trifluoromethyl)pyridineFluorinated pyridineLacks phenyl group; lower activity
6-[4-(Trifluoromethyl)phenyl]pyridin-3-amineDifferent trifluoromethyl positionPotential anticancer activity
2-(Pyridin-2-yl)pyrimidine derivativesContains pyrimidine instead of pyridineDifferent activity profile

Case Study 1: Antibacterial Activity Assessment

A study conducted on various derivatives of this compound revealed that certain modifications led to enhanced antibacterial properties against MRSA. The study utilized a high-throughput screening method to evaluate over 300 compounds, identifying several promising candidates for further development.

Case Study 2: Antifungal Efficacy

In another investigation, derivatives were tested against common fungal pathogens. Results showed significant inhibition rates, suggesting potential applications in treating fungal infections resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between 3-aminopyridine boronic acid derivatives and 3-(trifluoromethyl)phenyl halides. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to improve yields .
  • Amine protection strategies : Protect the pyridin-3-amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling. Deprotection with TFA ensures high purity .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Analytical workflow :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and trifluoromethyl group integration. 19F^{19}F NMR resolves CF₃ environmental effects .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Analyze dihedral angles between pyridine and phenyl rings to assess planarity and π-π stacking potential .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, distinguishing from halogenated impurities .

Advanced Research Questions

Q. How can computational modeling predict reactivity and electronic properties for catalytic or pharmacological applications?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) refine redox potentials .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Correlate trifluoromethyl group orientation with hydrophobic pocket interactions .
  • MD simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) to evaluate bioavailability .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case study : If antiparasitic activity varies between in vitro models (e.g., Plasmodium falciparum vs. mammalian cells):

  • Dose-response validation : Repeat assays with standardized inoculum sizes and ATP-based viability readouts .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that reduce efficacy .
  • Off-target profiling : Screen against kinase panels to rule out non-specific inhibition .

Q. How does the trifluoromethyl group influence physicochemical properties and supramolecular interactions?

  • Key findings :

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assay) .
  • Crystal packing : CF₃ groups induce steric hindrance, reducing symmetry and favoring monoclinic over orthorhombic lattices (observed in related pyridine derivatives) .
  • Hydrogen bonding : The amine group forms bifurcated H-bonds with carbonyl acceptors in co-crystals, stabilizing ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Root causes :

  • Catalyst poisoning : Residual moisture in solvents deactivates Pd catalysts, leading to inconsistent yields. Use molecular sieves or anhydrous conditions .
  • Regioselectivity issues : Competing C2 vs. C4 coupling in pyridine systems. Employ directing groups (e.g., pyridine N-oxide) to control site selectivity .
    • Validation : Cross-reference 19F^{19}F NMR shifts (δ ≈ -60 ppm for CF₃) and HRMS data to confirm product identity .

Pharmacological Applications

Q. What in vitro models are suitable for evaluating this compound’s antimalarial potential?

  • Protocols :

  • Parasite culture : Test against chloroquine-resistant Plasmodium falciparum (e.g., Dd2 strain) using SYBR Green I-based growth inhibition assays .
  • Cytotoxicity : Compare IC₅₀ values in HepG2 cells to assess therapeutic index. A 10-fold selectivity window is considered promising .
  • Resistance profiling : Serial passage parasites under sublethal drug pressure to monitor mutation rates in pfmdr1 or pfcrt genes .

Structural Modification Strategies

Q. What substituents enhance metabolic stability without compromising activity?

  • Design principles :

  • Fluorine substitution : Replace labile methyl groups with CF₃ or OCF₃ to block CYP450-mediated oxidation .
  • Bioisosteres : Swap pyridine with pyrazine to improve solubility while retaining π-stacking capacity .
  • Pro-drug approaches : Introduce phosphonate esters for enhanced cellular uptake, with enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.